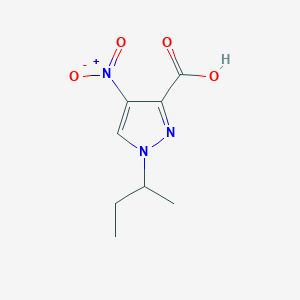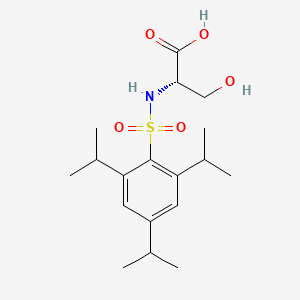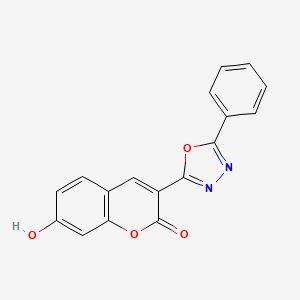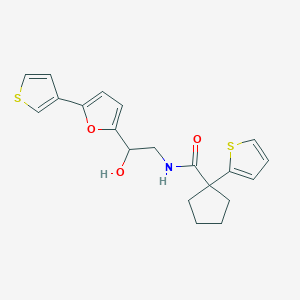![molecular formula C15H10F4N2O3S B2458385 1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1797349-94-0](/img/structure/B2458385.png)
1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d]isoxazol-3-yl group, a 4-fluoro-3-(trifluoromethyl)phenyl group, and a methanesulfonamide group . The trifluoromethyl group is a functional group with the formula -CF3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide, as part of a broader class of compounds, has been involved in various synthetic and chemical reactivity studies. Phenyliodoniumbis(fluorosulfonyl)methylide and phenyliodoniumbis(trifluoromethylsulfonyl)methylide, related compounds, have been synthesized and shown to yield phenylbis(fluorosulfonyl) methane and other derivatives through photochemical reactions, demonstrating their utility in organic synthesis and the study of electrophile catalyzed reactions between ylides and nucleophilic reagents (Orda, Maletina, & Yagupolskii, 1991). Additionally, the compound has been involved in vicarious nucleophilic substitution (VNS) reactions, highlighting its potential in the exploration of the VNS process on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).
Role in Organic Synthesis
The compound's derivatives have been synthesized and utilized in various organic synthesis reactions, such as Friedel–Crafts-type alkylation, showcasing the methodology for the synthesis of thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011). This demonstrates the compound's utility in facilitating the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.
Nucleophilic Fluoromethylation
An efficient methodology for nucleophilic fluoromethylation using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported, extending towards the synthesis of alpha-substituted fluoroalkane derivatives through selective reductive desulfonylation conditions. This showcases the compound's relevance in the development of new synthetic routes for the creation of fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals (Prakash et al., 2009).
Applications in Heterocyclic Compound Synthesis
The compound has been implicated in the synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement, highlighting its utility in the efficient and cost-effective synthesis of heterocyclic compounds. These compounds, including 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide), have shown potential as antipsychotic compounds and efficient antiseizure agents, underscoring the compound's importance in medicinal chemistry (Arava et al., 2011).
Mécanisme D'action
Orientations Futures
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Its use in medicinal chemistry dates back to 1928, and research became more intense in the mid-1940s . The future may see further applications of this group in the development of new drugs and other compounds.
Propriétés
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2O3S/c16-12-6-5-9(7-11(12)15(17,18)19)21-25(22,23)8-13-10-3-1-2-4-14(10)24-20-13/h1-7,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLAXNLLRZGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)
![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)
![6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2458311.png)
![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)

![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)

![N-(2,5-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458320.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2458321.png)
